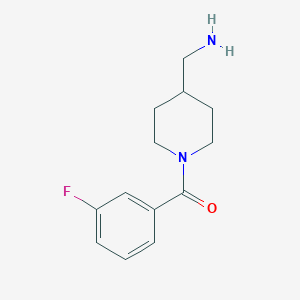
(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone
Vue d'ensemble
Description
(4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone typically involves the reaction of piperidine derivatives with appropriate aminomethyl and fluorophenyl precursors. One common method involves the nucleophilic substitution reaction where a piperidine derivative is reacted with a fluorophenyl ketone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: (4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate the binding affinities and mechanisms of action of various biological targets.
Medicine: The compound has shown promise in medicinal chemistry as a potential lead compound for the development of new therapeutic agents. Its derivatives are explored for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the formulation of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of enzymes involved in metabolic pathways. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the aminomethyl group can form hydrogen bonds with target proteins.
Comparaison Avec Des Composés Similaires
- (4-(Aminomethyl)piperidin-1-yl)(4-fluorophenyl)methanone
- (4-(Aminomethyl)piperidin-1-yl)(2-fluorophenyl)methanone
- (4-(Aminomethyl)piperidin-1-yl)(3-chlorophenyl)methanone
Comparison:
- (4-(Aminomethyl)piperidin-1-yl)(3-fluorophenyl)methanone is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity.
- Compounds with different halogen substitutions (e.g., chlorine, bromine) exhibit variations in their physicochemical properties and biological activities.
- The position of the substituent on the phenyl ring (ortho, meta, para) also affects the compound’s overall behavior in chemical reactions and biological systems.
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-3-1-2-11(8-12)13(17)16-6-4-10(9-15)5-7-16/h1-3,8,10H,4-7,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLLQBOXXOOZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B3200506.png)
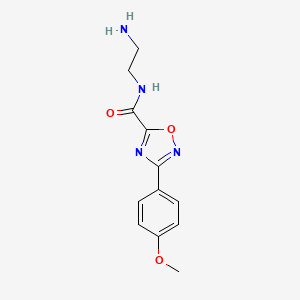
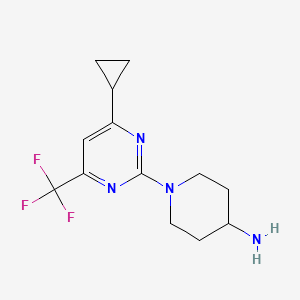
![3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine](/img/structure/B3200538.png)

![4-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B3200558.png)
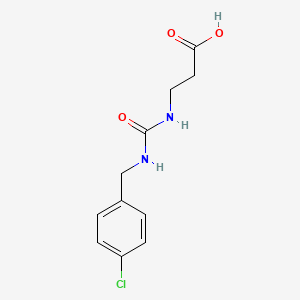
![Ethyl 6-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3200576.png)
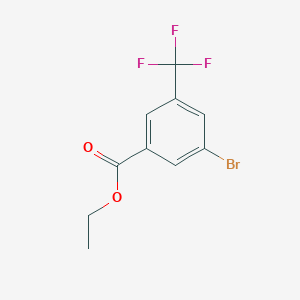
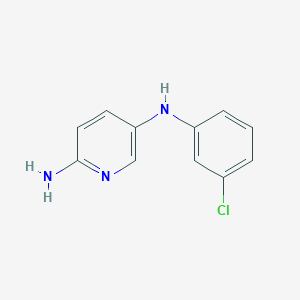
![N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine](/img/structure/B3200583.png)
![4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B3200602.png)
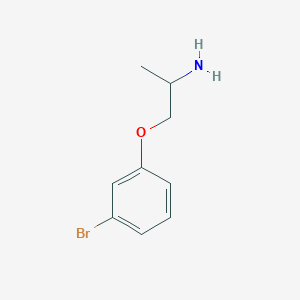
![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B3200619.png)
